2-Chloroethyl methyl sulfoxide
Overview
Description
2-Chloroethyl methyl sulfoxide is a chemical compound with the formula C₃H₇ClOS . It is a monofunctional chemical analog of sulfur mustard and has been used to study the potential of 2,6-dithiopurine as an antagonist of sulfur mustard .
Molecular Structure Analysis
The molecular structure of this compound consists of three carbon atoms, seven hydrogen atoms, one chlorine atom, one sulfur atom, and one oxygen atom . The molecular weight is 110.606 .
Chemical Reactions Analysis
2-Chloroethyl methyl sulfide, when oxidized by hydrogen peroxide, undergoes a reaction that leads to the formation of sulfoxide dimers. These dimers exhibit typical sulfoxide absorption and are structured as RSOCH2CH2SOCH2CH2Cl, where R = −CH3 or −CH2CH3.
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.496 and a boiling point of 55-56 °C/30 mmHg . The density of this compound is 1.11 g/mL at 25 °C .
Scientific Research Applications
Oxidation and Dimerization
2-Chloroethyl methyl sulfide, when oxidized by hydrogen peroxide, undergoes a reaction that leads to the formation of sulfoxide dimers. These dimers exhibit typical sulfoxide absorption and are structured as RSOCH2CH2SOCH2CH2Cl, where R = −CH3 or −CH2CH3. This reaction is distinct in that similar dimers are not formed from thiodiglycol, which lacks beta chlorine, highlighting the unique reactivity of 2-chloroethyl methyl sulfide in oxidation processes (Yeh, 1992).
Use in Organic Chemistry
Dimethyl sulfoxide (DMSO), which is related to 2-chloroethyl methyl sulfoxide, acts not only as a solvent and oxidant but also as a synthon in organic chemistry. It has been utilized in various synthetic transformations, acting as a building block for the 'C–S–C’, ‘C’, and ‘C–S’ fragments in organic syntheses. This broadens the scope of its application in the field of organic chemistry beyond its traditional roles (Jones-Mensah et al., 2016).
Photocatalytic Decontamination
2-Chloroethyl methyl sulfide is efficiently decontaminated via photocatalysis using irradiated semiconductor suspensions. This process primarily results in the formation of sulfoxide, highlighting its potential application in environmental decontamination and hazard mitigation. The efficiency and selectivity of this process are crucial for its application in scenarios involving hazardous substances (Fox et al., 1990).
Selective Oxidation in Ionic Liquids
The selective oxidation of 2-chloroethyl ethyl sulfide, a compound related to this compound, in imidazole-based ionic liquids has been studied, with the aim of finding effective decontamination methods against mustard agent simulants. This process occurs even at low temperatures and demonstrates the potential of ionic liquids in enhancing the oxidation of sulfur-containing compounds (Wang et al., 2017).
Safety and Hazards
2-Chloroethyl methyl sulfoxide is classified as a flammable liquid and vapor . It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It may also cause cancer . Safety measures include avoiding breathing mist, gas, or vapors, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .
Future Directions
The sulfoxide moiety, which is present in 2-Chloroethyl methyl sulfoxide, is recognized as one of the most important groups in organic and medicinal chemistry . Many efforts worldwide focus on developing novel and sustainable protocols, accessing sulfoxide-containing molecules . Photochemistry plays a unique role in sulfoxide synthesis, as this new emerging field, employing light as the energy source, is essential in developing novel and eco-friendly protocols .
Properties
IUPAC Name |
1-chloro-2-methylsulfinylethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClOS/c1-6(5)3-2-4/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSWATAJDLOYBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277422 | |
Record name | 2-Chloroethyl methyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5331-57-7 | |
Record name | 2-Chloroethyl methyl sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloroethyl methyl sulfoxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloroethyl methyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLOROETHYL METHYL SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL36BSM7YM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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